molecular formula C22H24N2O5S B2531842 N-Methyl-N-(9H-fluorene-9-ylmethoxycarbonyl)-S-(acetylaminomethyl)cysteine CAS No. 481642-19-7

N-Methyl-N-(9H-fluorene-9-ylmethoxycarbonyl)-S-(acetylaminomethyl)cysteine

Cat. No. B2531842
CAS RN: 481642-19-7
M. Wt: 428.5
InChI Key: DPRICHISLIVANU-QFIPXVFZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Methyl-N-(9H-fluorene-9-ylmethoxycarbonyl)-S-(acetylaminomethyl)cysteine, also known as FMOC-L-Cys(Acm)-OH, is a chemical compound commonly used in scientific research. It is a derivative of cysteine, an amino acid that plays an important role in protein synthesis and other cellular processes. FMOC-L-Cys(Acm)-OH is synthesized using a specific method and has various applications in scientific research.

Scientific Research Applications

Synthesis of N-alkylhydroxamic Acids

N-Fluoren-9-ylmethoxycarbonyl-N-alkylhydroxylamines, a class of compounds related to N-Methyl-N-(9H-fluorene-9-ylmethoxycarbonyl)-S-(acetylaminomethyl)cysteine, are prepared for the synthesis of structurally diverse N-substituted hydroxamic acids. These compounds play a crucial role in medicinal chemistry for the design of enzyme inhibitors and have potential applications in drug discovery (Mellor & Chan, 1997).

Facile Synthesis of Cysteine Derivatives

The compound facilitates a convenient synthesis process for creating derivatives of N-fluorenylmethoxycarbonyl-N-methyl-L-cysteine. This process is characterized by a two-step procedure that is particularly beneficial for synthesizing crystals suitable for single-crystal X-ray crystallography without needing purification of intermediates, indicating its importance in structural biology and chemistry (Liu, Tang, & Jiang, 2002).

Generation of Sulfenic Acids

L-Cysteine serves as a versatile starting product for generating transient sulfenic acids, which can add to suitable acceptors, allowing the formation of sulfoxides with biologically active residues. This synthesis approach showcases the utility of cysteine derivatives in producing enantiomerically pure sulfoxides, vital for studying biological activities and pharmaceutical applications (Aversa et al., 2005).

Protection of Hydroxy-Groups

The fluoren-9-ylmethoxycarbonyl group, related to the chemical structure of N-Methyl-N-(9H-fluorene-9-ylmethoxycarbonyl)-S-(acetylaminomethyl)cysteine, is utilized for protecting hydroxy-groups in conjunction with various acid- and base-labile protecting groups. This application highlights its utility in the synthesis of complex organic molecules, including nucleic acid fragments, by providing a means to selectively remove protective groups without affecting other sensitive functional groups in the molecule (Gioeli & Chattopadhyaya, 1982).

properties

IUPAC Name

(2R)-3-(acetamidomethylsulfanyl)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O5S/c1-14(25)23-13-30-12-20(21(26)27)24(2)22(28)29-11-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,19-20H,11-13H2,1-2H3,(H,23,25)(H,26,27)/t20-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMFFRUPIEQKOGH-FQEVSTJZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCSCC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NCSC[C@@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-N-(9H-fluorene-9-ylmethoxycarbonyl)-S-(acetylaminomethyl)cysteine

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